5-Chloro-8-methoxyquinoline-2-carbaldehyde
Overview
Description
5-Chloro-8-methoxyquinoline-2-carbaldehyde is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
While there is no direct information on the synthesis of this compound, related compounds such as 2-chloroquinoline-3-carbaldehyde have been synthesized using the Meth-Cohn synthesis with Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating .Scientific Research Applications
Chemosensor for Heavy Metals
5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized as a selective chemosensor for cadmium (Cd²⁺) ions, showing a significant fluorescence increase upon binding. This property makes it a potential tool for monitoring Cd²⁺ levels in environmental and food samples, contributing to safety and pollution control measures (Prodi et al., 2001).
Antimicrobial and Antioxidant Activities
Several studies have synthesized derivatives of 5-Chloro-8-methoxyquinoline-2-carbaldehyde, demonstrating potent antimicrobial activities against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria. Additionally, some derivatives exhibited strong antioxidant properties, indicating their potential for use in medical and pharmaceutical applications as therapeutic agents (Zeleke et al., 2020); (Abdi et al., 2021).
Synthesis of Novel Compounds
The compound has been utilized as a starting material or intermediate in the synthesis of various novel organic compounds, including quinolinyl chalcones and biquinoline carbaldehydes. These compounds have been explored for their biological activities and potential applications in drug development and other fields of chemistry (Harutyunyan, 2014); (Benameur et al., 2010).
Fluorescence Studies
Research has also explored the fluorescence properties of compounds derived from this compound, leading to the development of prefluorescent materials with potential applications in sensing and imaging technologies (Knipping et al., 2011).
properties
IUPAC Name |
5-chloro-8-methoxyquinoline-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-10-5-4-9(12)8-3-2-7(6-14)13-11(8)10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKOEQJFOCITHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=CC(=N2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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